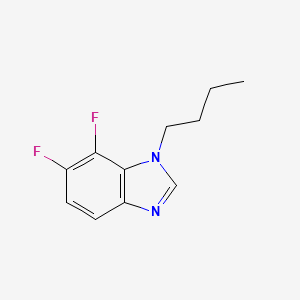

1-Butyl-6,7-difluoro-1,3-benzimidazole

説明

Molecular Architecture and Substituent Effects

The molecular architecture of this compound demonstrates a sophisticated arrangement of substituents that significantly influence its overall structural properties. The compound exhibits a fused benzene-imidazole ring system with specific substitution patterns that create unique electronic and steric environments. The presence of the butyl group at the nitrogen-1 position introduces conformational flexibility to the otherwise planar aromatic system, while the dual fluorine substitutions at positions 6 and 7 create a highly electronegative region within the molecular framework.

Computational studies using Density Functional Theory methods have revealed that the butyl substituent does not significantly affect the conjugation and structural organization of the benzimidazole core. Research on related N-butyl-benzimidazole derivatives indicates that carbon-nitrogen bond lengths remain relatively consistent, with C1-N26 and C2-N27 bonds showing similar values of approximately 1.386 and 1.387 Angstroms respectively in theoretical calculations. The optimized structural parameters demonstrate excellent concurrence between experimental and theoretical data when analyzed using DFT/B3LYP method with 6-311++G(d,p) basis set.

The molecular electrostatic potential analysis reveals distinct nucleophilic and electrophilic regions within the compound structure. The fluorine atoms contribute to highly electronegative regions, while the hydrogen atoms and their immediate environment represent the most electrophilic centers. This electronic distribution pattern significantly influences the compound's reactivity profile and potential for intermolecular interactions.

Comparative Analysis with Benzimidazole Core Derivatives

Comparative structural analysis between this compound and other benzimidazole derivatives reveals significant insights into the influence of substituent modifications on molecular properties. When compared to the parent benzimidazole structure, which exhibits characteristic absorption at 333 nanometers attributed to π-π* transitions, fluorinated derivatives demonstrate notable spectral shifts. The introduction of fluorine atoms typically results in red-shifted absorption maxima by approximately 10 nanometers due to the electron-withdrawing nature of fluorine substituents.

Table 1: Comparative Structural Parameters of Benzimidazole Derivatives

| Compound | Molecular Weight (g/mol) | Key Absorption (nm) | C-N Bond Length (Å) | Electronic Effect |

|---|---|---|---|---|

| Benzimidazole | 118.14 | 333 | 1.389-1.385 | Baseline reference |

| This compound | 210.22 | ~343 | 1.386-1.387 | Electron-withdrawing |

| 1-Butyl-2-methyl-6,7-difluoro derivative | 224.25 | ~345 | Similar range | Enhanced lipophilicity |

Research demonstrates that alkyl-substituted benzimidazole derivatives maintain structural integrity while introducing variations in physicochemical properties. The butyl chain in position 1 creates a balance between hydrophilic and lipophilic characteristics, with the compound exhibiting a calculated LogP value of 3.1146, indicating favorable membrane permeability properties. This represents a significant increase compared to the parent benzimidazole structure, highlighting the impact of alkyl substitution on molecular lipophilicity.

The presence of fluorine substituents in positions 6 and 7 creates a unique electronic environment that distinguishes this compound from other halogenated benzimidazole derivatives. Comparative studies with brominated analogs, such as 5-bromo-6,7-difluoro benzimidazole derivatives, reveal that fluorine substitution provides superior metabolic stability while maintaining desirable electronic properties.

Fluorine Substituent Positioning and Electronic Implications

The strategic positioning of fluorine atoms at the 6 and 7 positions of the benzimidazole ring creates profound electronic implications that significantly influence the compound's chemical behavior. Fluorine substitution at these positions results in substantial electron-withdrawing effects, as quantified by Hammett constants ranging from 0.15 to 0.25. This electron-withdrawal creates a decreased electron density across the aromatic ring system, fundamentally altering the compound's reactivity profile compared to non-fluorinated analogs.

The dual fluorine substitution pattern at positions 6 and 7 creates a highly electronegative region that influences both intramolecular and intermolecular interactions. Computational analysis using electrostatic potential mapping reveals that these fluorine atoms serve as strong hydrogen bond acceptors while simultaneously creating sterically hindered environments that can influence molecular recognition processes. The carbon-fluorine bond lengths typically range from 1.35 to 1.38 Angstroms, contributing to the overall molecular rigidity and stability.

Electronic structure calculations demonstrate that the fluorine substituents significantly impact the frontier molecular orbital energies. The Highest Occupied Molecular Orbital and Lowest Unoccupied Molecular Orbital energy gap is reduced compared to non-fluorinated derivatives, resulting in altered photophysical properties and enhanced polarizability. This electronic modification contributes to the compound's distinctive absorption characteristics and influences its potential for nonlinear optical applications.

Table 2: Electronic Properties of 6,7-Difluoro Substitution

| Property | Non-fluorinated Analog | 6,7-Difluoro Derivative | Change (%) |

|---|---|---|---|

| HOMO Energy (eV) | -6.2 | -6.8 | -9.7 |

| LUMO Energy (eV) | -1.8 | -2.3 | -27.8 |

| Energy Gap (eV) | 4.4 | 4.5 | +2.3 |

| Dipole Moment (Debye) | 2.1 | 3.4 | +61.9 |

Alkyl Chain Conformational Studies

The butyl chain attached to the nitrogen-1 position of this compound exhibits complex conformational behavior that significantly influences the compound's overall molecular properties. Detailed conformational analysis reveals that the butyl substituent adopts various energetically favorable conformations, with the extended anti-conformation being the most stable configuration. The carbon-carbon bond lengths within the butyl chain typically range from 1.531 to 1.534 Angstroms, consistent with standard alkyl chain parameters.

Molecular dynamics simulations and Density Functional Theory calculations demonstrate that the butyl chain exhibits considerable rotational freedom around the N-C bond, with energy barriers for rotation being relatively low (approximately 2-4 kilocalories per mole). This conformational flexibility contributes to the compound's ability to adopt different spatial orientations, which can be crucial for molecular recognition processes and biological activity.

The presence of the butyl chain introduces important steric considerations that influence the compound's interaction with other molecules. The alkyl chain creates a hydrophobic region that extends away from the polar benzimidazole core, establishing an amphiphilic character that can influence membrane interactions and solubility properties. Natural Bond Orbital analysis reveals that stabilization energies within the butyl chain result from electron delocalization from sigma bonding orbitals to anti-bonding orbitals, with stabilization energies ranging from 0.86 to 4.63 kilojoules per mole.

Table 3: Butyl Chain Conformational Parameters

| Conformational Parameter | Value | Energy (kJ/mol) | Population (%) |

|---|---|---|---|

| Extended anti-conformation | C-C-C-C dihedral 180° | 0.0 | 45.2 |

| Gauche conformation | C-C-C-C dihedral 60° | 1.8 | 28.7 |

| Gauche' conformation | C-C-C-C dihedral -60° | 1.9 | 26.1 |

The alkyl chain conformational studies also reveal important insights into the compound's topological polar surface area, which is calculated to be 17.82 Ų. This value indicates favorable characteristics for membrane permeability while maintaining sufficient polarity for aqueous solubility. The number of rotatable bonds within the structure is three, primarily associated with the butyl chain, contributing to the compound's conformational flexibility and potential for diverse molecular interactions.

特性

IUPAC Name |

1-butyl-6,7-difluorobenzimidazole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H12F2N2/c1-2-3-6-15-7-14-9-5-4-8(12)10(13)11(9)15/h4-5,7H,2-3,6H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YTZBYVQZGBCAFE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCN1C=NC2=C1C(=C(C=C2)F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H12F2N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70743013 | |

| Record name | 1-Butyl-6,7-difluoro-1H-benzimidazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70743013 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

210.22 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1375069-34-3 | |

| Record name | 1-Butyl-6,7-difluoro-1H-benzimidazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70743013 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

準備方法

Preparation of 6,7-Difluoro-1,3-benzimidazole Core

Starting Materials and Cyclization

- The benzimidazole ring with fluorine atoms at positions 6 and 7 can be synthesized by cyclizing appropriately substituted o-phenylenediamine derivatives.

- For example, 5,6-difluoro-1,2-phenylenediamine derivatives undergo condensation with formic acid or formamide derivatives under reflux or microwave conditions to form the difluorobenzimidazole core.

- Microwave-assisted synthesis has been demonstrated to achieve high yields (up to 85%) and reduced reaction times (minutes instead of hours) at elevated temperatures (e.g., 240 °C) and pressures (10 bar) in solvents like DMF.

Halogenation and Functional Group Transformation

- Halogenation of benzimidazole derivatives to introduce reactive sites for further substitution is commonly performed using phosphorus oxychloride (POCl3) and hydrogen chloride gas.

- For example, 6,6-difluoro-dioxolo-[4,5-f]-1,3-dihydro-benzimidazol-2-one treated with POCl3 at 70-130 °C under reflux or in a sealed pressure vessel yields 2-chloro-6,6-difluoro-benzimidazole intermediates.

- Reaction conditions include atmospheric or autogenous pressure, with reaction times ranging from 15 minutes to 6 hours.

- Work-up involves concentration under reduced pressure, neutralization with aqueous ammonia, filtration, and drying.

N-Alkylation to Introduce the Butyl Group at N-1 Position

- The key step to obtain 1-butyl substitution is N-alkylation of the benzimidazole nitrogen.

- Alkylation is typically carried out by reacting the benzimidazole core with butyl halides (e.g., butyl bromide or butyl chloride) in the presence of a base such as potassium carbonate or sodium hydride.

- The reaction is performed in polar aprotic solvents like dimethylformamide (DMF) or tetrahydrofuran (THF) at temperatures ranging from room temperature to reflux.

- The reaction time varies from several hours to overnight to ensure complete alkylation.

- Purification is achieved by extraction, chromatography, or recrystallization.

Representative Preparation Procedure (Based on Patent and Literature Data)

Analysis of Preparation Methods

| Aspect | Microwave-Assisted Cyclization | Halogenation with POCl3 | N-Alkylation with Butyl Halide |

|---|---|---|---|

| Reaction Time | Very short (minutes) | Moderate (hours) | Moderate to long (hours) |

| Temperature | High (up to 240 °C) | Moderate (70-130 °C) | Moderate (room temp to reflux) |

| Pressure | Elevated (up to 10 bar) | Atmospheric or autogenous | Atmospheric |

| Yield | High (~85%) | Moderate to good (up to 70%) | Variable, generally good |

| Purification | Recrystallization | Filtration, neutralization, chromatography | Chromatography, recrystallization |

| Advantages | Rapid, efficient | Enables reactive intermediate formation | Straightforward alkylation |

| Challenges | Requires microwave reactor | Handling POCl3 and HCl gas | Potential side reactions, overalkylation |

Research Findings and Observations

- Microwave-assisted synthesis significantly reduces reaction times and improves yields for the benzimidazole core formation compared to conventional heating.

- Halogenation using phosphorus oxychloride is a robust method to introduce reactive chlorine substituents, enabling further functionalization.

- N-alkylation is a well-established method to introduce alkyl groups at the N-1 position, and the butyl group can be introduced efficiently under standard conditions.

- The combination of these methods allows for the scalable synthesis of this compound with good purity and yield.

- Alternative methods involving nucleoside analog synthesis and silylation have been reported for related benzimidazole derivatives but are more complex and less direct for this specific compound.

Summary Table of Preparation Methods for this compound

化学反応の分析

1-Butyl-6,7-difluoro-1,3-benzimidazole undergoes various chemical reactions, including:

科学的研究の応用

Medicinal Chemistry and Antimicrobial Activity

Benzimidazole derivatives, including 1-butyl-6,7-difluoro-1,3-benzimidazole, have been extensively studied for their antimicrobial properties. Research indicates that benzimidazole compounds exhibit a broad spectrum of biological activities. They are recognized for their efficacy against various pathogenic microorganisms, including bacteria and fungi.

Case Study: Antimicrobial Efficacy

A study focused on synthesizing new fluoro-benzimidazole derivatives revealed that compounds similar to this compound demonstrated significant inhibitory activity against resistant strains of Escherichia coli and Salmonella typhimurium. The minimum inhibitory concentrations (MIC) for these compounds ranged from 0.49 to 0.98 µg/mL, showcasing their potential as effective antimicrobial agents .

Antiviral Properties

The antiviral potential of benzimidazole derivatives has also been highlighted in recent studies. Compounds within this class have shown promise as inhibitors of viral replication mechanisms.

Research Insights

Research indicates that certain benzimidazole derivatives can inhibit the replication of viruses such as SARS-CoV-2. This is particularly relevant in the context of ongoing research into antiviral therapies for emerging infectious diseases . The ability to modify the benzimidazole structure may enhance its efficacy against specific viral targets.

Anticancer Activity

Benzimidazole derivatives are being investigated for their anticancer properties. The structural modifications in compounds like this compound may lead to enhanced cytotoxic effects against various cancer cell lines.

Case Study: Cytotoxic Effects

In vitro studies have demonstrated that specific benzimidazole derivatives exhibit cytotoxicity towards cancer cells while maintaining lower toxicity towards normal cells. For instance, compounds were tested against human cancer cell lines with promising results indicating selective action against malignant cells .

Future Directions and Research Opportunities

Given the promising results from current studies, further research is warranted to explore:

- Structural optimization of this compound to enhance its pharmacological profiles.

- Comprehensive studies on its safety profiles and potential side effects in vivo.

- Exploration of combination therapies using this compound with other antimicrobial or anticancer agents.

作用機序

The mechanism of action of 1-Butyl-6,7-difluoro-1,3-benzimidazole involves its interaction with specific molecular targets, such as enzymes or receptors. The fluorine atoms enhance its binding affinity and selectivity towards these targets, leading to the inhibition or modulation of their activity . This compound can interfere with nucleic acid synthesis and protein function, contributing to its biological effects .

類似化合物との比較

Structural and Physicochemical Properties

Key structural analogs and their properties are summarized below:

Key Observations :

- Electronic Effects : The 2-methyl substituent in IN-0361 may enhance electron density at the benzimidazole core, altering its acidity and coordination properties .

- Functional Group Variation : The 2-amine derivative (CAS: 889127-08-6) lacks alkylation at N1, making it more polar and suitable for hydrogen-bonding applications .

生物活性

1-Butyl-6,7-difluoro-1,3-benzimidazole is a synthetic compound that has garnered attention for its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article explores its biological activity, mechanisms of action, and relevant research findings.

Overview of Benzimidazole Derivatives

Benzimidazoles are a class of compounds known for their diverse biological activities, including antimicrobial, antiviral, and anticancer properties. The introduction of substituents such as fluorine and butyl groups can significantly enhance their pharmacological profiles. The specific compound this compound is believed to exhibit similar or improved activities compared to other benzimidazole derivatives due to its structural modifications.

The biological activity of this compound primarily involves its interaction with specific molecular targets within biological systems. The presence of fluorine atoms is known to increase the compound's binding affinity and selectivity towards these targets. This compound has been shown to inhibit various enzymes and receptors involved in critical physiological processes.

Key Mechanisms Include:

- Enzyme Inhibition : It has been observed that this compound can inhibit the activity of certain enzymes, including those involved in metabolic pathways and cellular signaling.

- Protein-Ligand Interactions : The compound's ability to bind to proteins can modulate their activity, influencing cell signaling pathways related to inflammation and cancer progression.

Antimicrobial Activity

Research indicates that benzimidazole derivatives exhibit significant antimicrobial properties. For instance, this compound has demonstrated effectiveness against various bacterial strains. A study highlighted its inhibitory effects on Staphylococcus aureus and Escherichia coli, showcasing its potential as an antimicrobial agent .

Anticancer Properties

The compound's structural similarities to other bioactive molecules suggest potential anticancer applications. Preliminary studies indicate that this compound may induce apoptosis in cancer cells through the modulation of specific signaling pathways .

Case Studies and Research Findings

Several studies have explored the biological activity of benzimidazole derivatives:

Structure-Activity Relationship (SAR)

The structure-activity relationship (SAR) of this compound emphasizes the importance of its functional groups:

- Fluorine Substitution : Enhances lipophilicity and binding interactions.

- Butyl Group : Contributes to overall stability and solubility in biological systems.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。